![molecular formula C27H30N4O8S B2697069 N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide CAS No. 896681-69-9](/img/structure/B2697069.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide is a useful research compound. Its molecular formula is C27H30N4O8S and its molecular weight is 570.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Research on related quinazoline and benzodioxole derivatives has demonstrated a wide range of synthetic pathways and chemical reactions. For instance, studies have shown the synthesis of various quinazolinone derivatives through reactions with isocyanates, offering insights into facile synthesis methods for heterocyclic compounds with potential pharmaceutical relevance (Chern et al., 1988). Similarly, benzothiazoloquinazolinones have been synthesized from N-(2-hydroxyphenyl)anthranilic acids, showcasing methods for creating novel heterocyclic compounds (Kim, 1981).
Antimicrobial and Antitumor Activity
Quinoline derivatives, including those structurally related to quinazolines, have been evaluated for their antimicrobial activities. A study on quinoline-2-carbohydrazide derivatives highlighted their potential as antimicrobial agents, showing good to moderate activity against various microorganisms (Özyanik et al., 2012). Additionally, novel quinazolinone analogues have demonstrated significant antitumor activities, suggesting their potential application in cancer research (Al-Suwaidan et al., 2016).
Molecular Docking and Pharmacological Potential
The structural analysis and molecular docking studies of quinazolinone derivatives have provided insights into their interaction with biological targets. This research avenue is crucial for understanding the pharmacological potential of these compounds, including their binding affinities and mechanisms of action (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O8S/c1-35-9-3-7-28-25(33)14-40-27-30-19-12-23-22(38-16-39-23)11-18(19)26(34)31(27)8-2-4-24(32)29-13-17-5-6-20-21(10-17)37-15-36-20/h5-6,10-12H,2-4,7-9,13-16H2,1H3,(H,28,33)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEVTALNMKRZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696988.png)

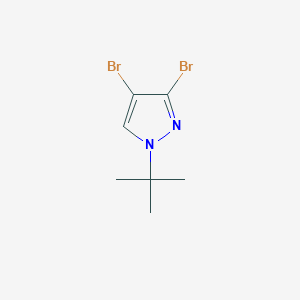

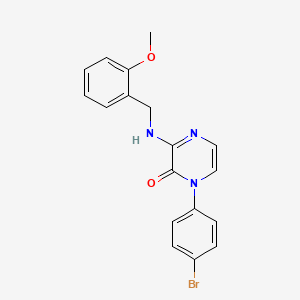
![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2696999.png)
![(3,3-Difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2697000.png)
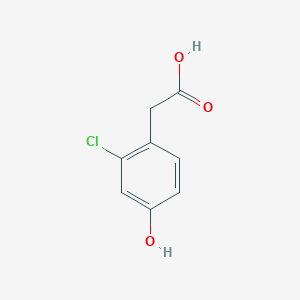

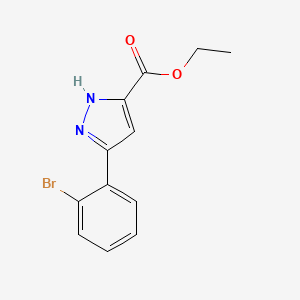

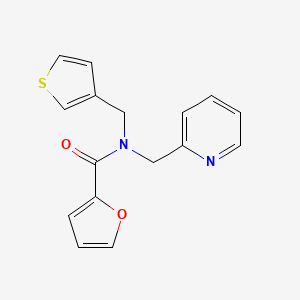
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2697009.png)